molecular formula C18H27FN2O2S B2414630 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953143-91-4

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2414630
CAS No.: 953143-91-4
M. Wt: 354.48
InChI Key: YATKTWXNMXBPMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Selective COX-2 Inhibition

Research has shown that certain sulfonamide derivatives, including compounds similar to the specified chemical, act as selective cyclooxygenase-2 (COX-2) inhibitors. This selectivity is crucial for developing drugs that can treat inflammation, pain, and possibly cancer without the gastrointestinal side effects associated with non-selective COX inhibitors. The introduction of fluorine atoms in these compounds has been found to notably increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for clinical trials in treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds demonstrate significant potential in protecting metallic surfaces against corrosion, which is valuable in industrial applications where metal longevity and integrity are critical (Kaya et al., 2016).

Advanced Material Characterization

Structural investigation of compounds like "N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide" and its derivatives using techniques like single-crystal X-ray and solid-state NMR has provided insights into their potential applications as active pharmaceutical ingredients (APIs) for treating conditions such as dementia. These studies help in understanding the molecular dynamics and stability of such compounds, which is essential for drug design and development (Pawlak et al., 2021).

Synthesis and Functionalization Techniques

Research into sulfonamide compounds has also extended into their roles in facilitating novel synthesis and functionalization techniques. This includes their use in N-demethylation of amides, functionalization of fullerenes (C60), and as components in mixed-ligand copper(II)-sulfonamide complexes with applications in DNA binding, cleavage, genotoxicity, and anticancer activity. These studies open new avenues in synthetic chemistry, offering efficient methods for creating complex molecules and materials with specific functions (Yi et al., 2020; Li et al., 2015; González-Álvarez et al., 2013).

Safety and Hazards

The safety and hazards information for “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide” is not directly available from the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2S/c1-14-12-17(6-7-18(14)19)24(22,23)20-13-15-8-10-21(11-9-15)16-4-2-3-5-16/h6-7,12,15-16,20H,2-5,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKTWXNMXBPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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